Home > Products > Screening Compounds P99849 > 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide - 1448123-06-5

2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Catalog Number: EVT-2879205
CAS Number: 1448123-06-5
Molecular Formula: C19H18F2N2O4S
Molecular Weight: 408.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

  • Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment. It functions as a tyrosine kinase inhibitor. While typically found as a salt, the crystal structure of its freebase form was determined from a mixture with arginine. []

4-Methyl-N-{4,5-dimethyl-3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamide

  • Compound Description: This compound serves as a precursor to N-{2-hydroxy-3,4-dimethyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}-4-methylbenzamide, a product of quinoid cycle aromatization. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (Compound 5n)

  • Compound Description: Compound 5n acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing promising anti-inflammatory effects. []

N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

  • Compound Description: This benzamide derivative demonstrates bactericidal activity, particularly against Mycobacterium luteum, with a minimum inhibitory concentration of 31.2 μg/ml. []

N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

  • Compound Description: Exhibiting both bactericidal and fungicidal activity, this benzamide derivative demonstrates a minimum inhibitory concentration of 31.2 μg/ml against Aspergillus niger. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This benzimidazole derivative exhibits potent anti-inflammatory activity comparable to Indomethacin, as demonstrated in the rat-paw-oedema method. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a novel, orally available, high-affinity 5-HT2A receptor antagonist that exhibits potent activity on platelets and vascular smooth muscle. [, ]
  • Compound Description: This compound exists in various crystalline forms, including a dihydrate hydrochloride salt (form A). [, , , ]

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

  • Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective class I HDAC inhibitor with promising antitumor activity, particularly in myelodysplastic syndrome (MDS). []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This fluorinated 3-benzyl-5-indolecarboxamide acts as a potent and selective leukotriene receptor antagonist. It exhibits an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This novel benzimidazole derivative is synthesized by hydrolyzing a specific azlactone precursor followed by treatment with o-phenylenediamine. []

13. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide* Compound Description: This compound, featuring a pyrazolo[3,4-b]pyridine system, is synthesized using a microwave-assisted reaction involving a benzylidene oxazolone derivative and a substituted pyrazole amine. []* Relevance: While incorporating a pyrazolo[3,4-b]pyridine core, this compound shares a structural resemblance to 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide through the presence of a benzamide group and a phenyl ring. This highlights the potential of these shared structural features for exploring diverse chemical spaces in medicinal chemistry.

14. N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide* Compound Description: This compound demonstrates potent cytotoxicity against various cancer cell lines, including MCF-7, Ishikawa, and MDA-MB-231. []* Relevance: This sulfonamide derivative, despite being structurally distinct from 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, highlights the importance of exploring diverse chemical scaffolds, including sulfonamides, for anticancer drug discovery.

  • Compound Description: AN-024 represents a key compound in a multi-step synthesis involving several intermediates derived from 4-methyl-2-nitro-aniline. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound displays potent antimalarial activity, potentially acting through prolyl-tRNA synthetase inhibition. Molecular docking studies suggest that the S-enantiomer exhibits a higher binding affinity to the target enzyme compared to the R-enantiomer. []

17. N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives* Compound Description: These novel compounds were synthesized and evaluated for their antimicrobial activity, showing good to moderate potency against various microorganisms. []* Relevance: While featuring a triazolopyridazine core instead of the pyrrolidinone found in 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, these compounds highlight the relevance of exploring different heterocyclic systems linked to benzamide or sulfonamide moieties for discovering new antimicrobial agents.

3-(2-imidazo[1,2-b]pyridazin-3-yl-éthynyl)-4-méthyl-N-[4-[(4-méthyl-1-pipérazinyl)méthyl]-3-(trifluorométhyl)phényl]benzamide hydrobromide (Ponatinib hydrobromide)

  • Compound Description: Ponatinib hydrobromide is a specific salt form of a potent tyrosine kinase inhibitor. []

N - ((isopropyl-4-methyl-2-phenyl-1-pyrazolone-5-yl-3) methyl) acetoxy-2-benzamide

  • Compound Description: This compound is a novel derivative of aspirin and antipyrine. []
  • Compound Description: Venetoclax N-oxide (VNO) is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor. It can undergo Meisenheimer rearrangement to form Venetoclax hydroxylamine impurity. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl] - benzamide

  • Compound Description: This compound is a tyrosine kinase inhibitor and has been explored for its potential in treating various conditions, including undifferentiated thyroid carcinoma [], diseases mediated by angiotensin II [, , ], and seminomas [, ]. This compound also exists in various salt forms, including tartrate, hydrochloride, and sulfate salts. [, ]

Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 1)

  • Compound Description: Compound 1 serves as a lead compound for developing photocaged covalent JNK3 inhibitors. Modifications to the amide bond moiety in the linker region led to the synthesis of novel JNK3 inhibitors with potent activity. []
Overview

2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a difluoromethyl sulfonyl group, which is known for its role in enhancing the biological activity of various pharmaceuticals. The compound is classified under sulfonamide derivatives, which are widely studied for their pharmacological properties.

Source

The compound can be sourced from various chemical suppliers and research databases, including BenchChem and PubChem, where detailed information about its synthesis and properties is available .

Classification

This compound falls into the category of organofluorine compounds due to the presence of difluoromethyl groups, which are significant in pharmaceutical applications. It also belongs to the broader class of sulfonamides, known for their antibacterial properties and use in drug development .

Synthesis Analysis

Methods

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves several steps:

  1. Formation of the Sulfonyl Group: The difluoromethyl sulfonyl moiety is introduced through reactions involving sulfonyl chlorides or fluorinated reagents.
  2. Benzamide Formation: The benzamide structure is formed by coupling an amine with a carboxylic acid derivative.
  3. Final Coupling: The final step involves the coupling of the pyrrolidine derivative with the benzamide, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yields and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to characterize the product and confirm its structure.

Molecular Structure Analysis

Structure

The molecular formula for 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is C17H20F2N2O4S. The compound features a complex architecture consisting of:

  • A benzene ring connected to a sulfonamide group.
  • A pyrrolidine ring that enhances its biological activity.

Data

Key molecular data include:

  • Molecular Weight: Approximately 370.42 g/mol.
  • Structural Representation: The compound can be represented using SMILES notation as C(C1=CC=C(C=C1)S(=O)(=O)C(F)(F)C(=O)N(C2CC(=O)N(C(=O)C2=O))C(C)=C).
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for sulfonamides, including:

  1. Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic attack, leading to substitution reactions.
  2. Acid-Base Reactions: The amide functionality allows for protonation and deprotonation under acidic or basic conditions.
  3. Coupling Reactions: It can be coupled with other functional groups to form more complex molecules.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that enhance reactivity without compromising the integrity of the compound.

Mechanism of Action

Process

The mechanism of action for 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide primarily involves its interaction with biological targets, such as enzymes or receptors involved in disease processes.

  1. Inhibition of Enzymatic Activity: The sulfonamide group can inhibit specific enzymes by mimicking substrates or binding to active sites.
  2. Modulation of Signaling Pathways: The compound may influence pathways related to inflammation or cancer progression through receptor interactions.

Data

Research indicates that compounds with similar structures have shown efficacy in inhibiting specific kinases and other targets implicated in various diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the sulfonyl group.

Relevant data from studies suggest that these properties contribute significantly to its potential applications in drug development .

Applications

Scientific Uses

The primary applications of 2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide are found in medicinal chemistry and pharmacology:

  1. Drug Development: As a lead compound for developing new therapeutics targeting specific diseases, particularly those involving inflammation or cancer.
  2. Biochemical Research: Used as a tool compound to study enzyme mechanisms and signaling pathways.

Research continues to explore its full potential in various therapeutic areas, emphasizing the need for further studies on its efficacy and safety profiles .

Properties

CAS Number

1448123-06-5

Product Name

2-((difluoromethyl)sulfonyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

IUPAC Name

2-(difluoromethylsulfonyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Molecular Formula

C19H18F2N2O4S

Molecular Weight

408.42

InChI

InChI=1S/C19H18F2N2O4S/c1-12-11-13(8-9-15(12)23-10-4-7-17(23)24)22-18(25)14-5-2-3-6-16(14)28(26,27)19(20)21/h2-3,5-6,8-9,11,19H,4,7,10H2,1H3,(H,22,25)

InChI Key

FBLHOGAMDLQKAF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)N3CCCC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.